molecular formula C11H12BrNO2 B13319021 4-(2-Bromo-5-methyl-phenyl)-morpholin-3-one CAS No. 1427413-84-0

4-(2-Bromo-5-methyl-phenyl)-morpholin-3-one

Katalognummer: B13319021
CAS-Nummer: 1427413-84-0
Molekulargewicht: 270.12 g/mol
InChI-Schlüssel: VPFZHDLIDPTTSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Bromo-5-methyl-phenyl)-morpholin-3-one is a heterocyclic organic compound that features a morpholine ring substituted with a 2-bromo-5-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-methyl-phenyl)-morpholin-3-one typically involves the reaction of 2-bromo-5-methylphenylamine with ethyl chloroformate to form an intermediate, which is then cyclized to yield the desired morpholinone compound. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Bromo-5-methyl-phenyl)-morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine substituent.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized morpholinones.

Wissenschaftliche Forschungsanwendungen

4-(2-Bromo-5-methyl-phenyl)-morpholin-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Bromo-5-methyl-phenyl)-morpholin-3-one involves its interaction with specific molecular targets. The bromine substituent can participate in halogen bonding, while the morpholine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-Chloro-5-methyl-phenyl)-morpholin-3-one: Similar structure but with a chlorine substituent instead of bromine.

    4-(2-Bromo-5-ethyl-phenyl)-morpholin-3-one: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

4-(2-Bromo-5-methyl-phenyl)-morpholin-3-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in halogen bonding, potentially leading to unique interactions with biological targets.

Eigenschaften

CAS-Nummer

1427413-84-0

Molekularformel

C11H12BrNO2

Molekulargewicht

270.12 g/mol

IUPAC-Name

4-(2-bromo-5-methylphenyl)morpholin-3-one

InChI

InChI=1S/C11H12BrNO2/c1-8-2-3-9(12)10(6-8)13-4-5-15-7-11(13)14/h2-3,6H,4-5,7H2,1H3

InChI-Schlüssel

VPFZHDLIDPTTSC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)Br)N2CCOCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.